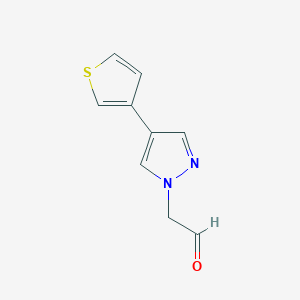

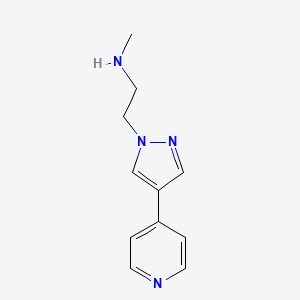

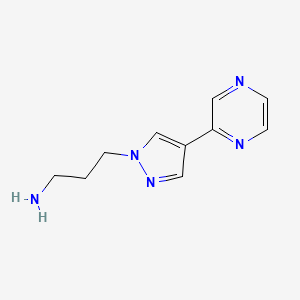

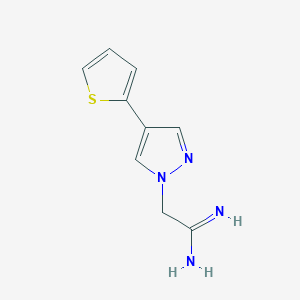

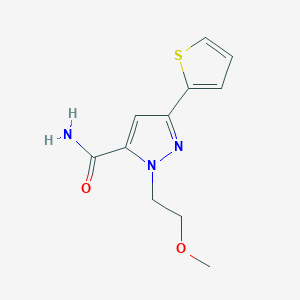

3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Overview

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Piperidinemethanol is a cyclic secondary amine .

Synthesis Analysis

Furans can be synthesized from 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis . Piperidinemethanol may be used in the preparation of various compounds .Molecular Structure Analysis

Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Piperidinemethanol has a cyclic structure with a hydroxymethyl group attached .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water . Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications

Synthesis of Polysubstituted Furan Derivatives

Furan derivatives are significant in medicinal chemistry due to their biological activities. The furan-3-yl moiety in the compound can be utilized to synthesize polysubstituted furan-3-carboxylates, which have shown anticancer activity and inhibition of insulin secretion . These derivatives can also act as selective β-galactosidase inhibitors, offering potential in the treatment of lysosomal storage disorders .

Development of Antiparasitic Agents

The structural complexity of the compound allows for the creation of antiparasitic agents. Substituted furans, similar to the furan-3-yl group in the compound, have demonstrated antiparasitic activity, which can be explored further for developing new treatments against parasitic infections .

Phosphoinositide 3-Kinase Inhibition

Compounds containing furan rings have been identified as phosphoinositide 3-kinase inhibitors. This application is crucial in cancer research, as phosphoinositide 3-kinases play a role in cell growth and survival, and their inhibition can lead to the development of anticancer drugs .

Anti-Inflammatory and Antioxidant Applications

The pyrazole moiety is known for its anti-inflammatory and antioxidant properties. By leveraging the pyrazole group in the compound, it can be used to synthesize novel anti-inflammatory and antioxidant agents, potentially contributing to treatments for chronic diseases like arthritis and preventing oxidative stress-related damage .

Kinase Inhibition for Cancer Therapy

Kinases are enzymes that are critical in signaling pathways controlling cell division and survival. The compound’s structure can be modified to target specific kinases, offering a pathway to create new kinase inhibitors for cancer therapy .

Material Science Applications

The presence of both furan and pyrazole rings makes the compound a candidate for material science research. It can be used to synthesize novel organic compounds with potential applications in electronic devices, sensors, and other advanced materials .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of pharmaceutical research. The compound can serve as a precursor for the synthesis of various heterocyclic structures, which are essential in drug discovery and development .

Cytotoxicity Studies for Drug Development

The piperidine ring in the compound can be utilized in cytotoxicity studies. Similar structures have been evaluated for their cytotoxic activity against different cell lines, providing insights into the development of new chemotherapeutic agents .

Mechanism of Action

Safety and Hazards

Future Directions

Furan and its derivatives have significant potential in the field of medicinal chemistry and as a starting point for other specialty chemicals . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

properties

IUPAC Name |

3-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-11(6-14-4-1)8-16-9-13(7-15-16)12-3-5-17-10-12/h3,5,7,9-11,14H,1-2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOKWWWKUUMZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=C(C=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.